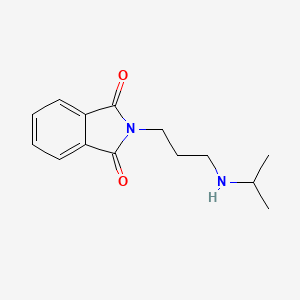
2,3-Dibromo-4-(difluoromethyl)pyridine
Overview
Description
“2,3-Dibromo-4-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3Br2F2N . It has a molecular weight of 286.90 g/mol . This compound is used in various fields of research and industry due to its unique properties.
Synthesis Analysis
The synthesis of “2,3-Dibromo-4-(difluoromethyl)pyridine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine; subsequent vapor–phase fluorination produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-4-(difluoromethyl)pyridine” is represented by the InChI code: InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H . The Canonical SMILES representation is: C1=CN=C(C(=C1C(F)F)Br)Br .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 286.90 g/mol, an XLogP3-AA of 3.2, and a topological polar surface area of 12.9 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 .Scientific Research Applications
Synthesis of Pesticides
2,3-Dibromo-4-(difluoromethyl)pyridine, as a fluorine-containing pyridine derivative, plays a significant role in the synthesis of pesticides. Lu Xin-xin (2006) reviewed the processes of synthesizing similar fluorine-containing pyridines, underscoring their importance in pesticide production (Lu Xin-xin, 2006).
Synthesis of Functionalized Pyridine Derivatives
This compound reacts with a range of electrophiles to give various functionalized pyridine derivatives. H. Benmansour et al. (2000) and (2001) demonstrated the synthesis of multifunctional pyridine derivatives from bromofluoropyridine derivatives, highlighting the compound's versatility in creating diverse chemical structures (Benmansour et al., 2000), (Benmansour et al., 2001).
Development of Silylated Compounds
Laura Santos et al. (2020) explored the functionalization of 3-(difluoromethyl)pyridine, leading to the development of new silylated compounds. This research indicates potential applications in designing novel chemical entities (Santos et al., 2020).
Synthesis of Substituted Pyridines
The pyridine heterocycle is integral in medicinal development. A. Goetz and N. Garg (2012) reported on using 3,4-pyridynes, closely related to 2,3-Dibromo-4-(difluoromethyl)pyridine, for the synthesis of di- and tri-substituted pyridines, contributing to the creation of medicinal derivatives (Goetz & Garg, 2012).
Synthesis of Triarylpyridine Derivatives
B. Maleki (2015) discussed the synthesis of 2,4,6-triarylpyridines, which possess a broad spectrum of biological and pharmaceutical properties. This synthesis emphasizes the significance of pyridine derivatives in pharmaceutical development (Maleki, 2015).
Future Directions
The future directions for “2,3-Dibromo-4-(difluoromethyl)pyridine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
2,3-dibromo-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHLIULMIFZUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-(difluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



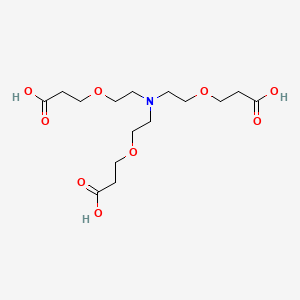
![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)
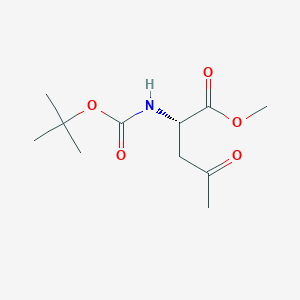
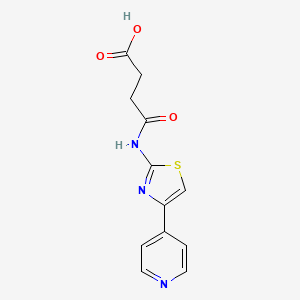
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)
![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)
![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)
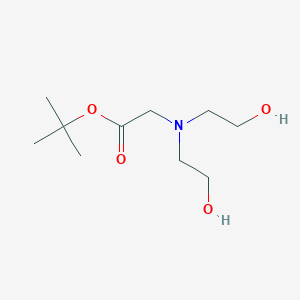
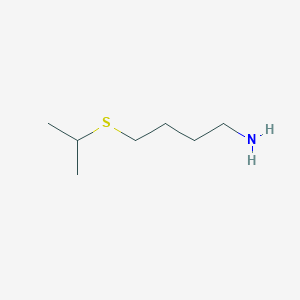
![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)

